1-(6-(Benzylamino)pyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Benzylamino)pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol This compound is characterized by a pyridine ring substituted with a benzylamino group and a propanone moiety
Preparation Methods
The synthesis of 1-(6-(Benzylamino)pyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-(Benzylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(Benzylamino)pyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-(Benzylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
1-(6-(Benzylamino)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6-Benzylamino-2-methyl-pyridin-3-yl)-propan-1-one: This compound has a similar structure but includes a methyl group on the pyridine ring.
1-(Pyrimidin-2-yl)propan-1-one: This compound features a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[6-(benzylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H16N2O/c1-2-14(18)13-8-9-15(17-11-13)16-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,16,17) |
InChI Key |
NSPXLSCTABMPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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